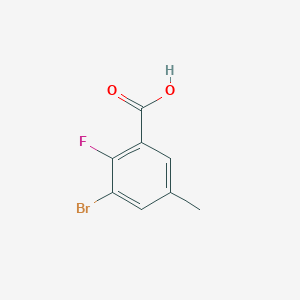

3-Bromo-2-fluoro-5-methylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-fluoro-5-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFAQBRSYTNDGBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-Bromo-2-fluoro-5-methylbenzoic Acid

Abstract

3-Bromo-2-fluoro-5-methylbenzoic acid is a highly functionalized aromatic compound that serves as a valuable building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1][2][3] The strategic placement of bromo, fluoro, and methyl substituents on the benzoic acid core presents a significant regiochemical challenge for synthetic chemists. This guide provides an in-depth analysis of a robust and field-proven pathway for its synthesis, focusing on the electrophilic bromination of a substituted benzoic acid precursor. We will dissect the underlying mechanistic principles, provide a detailed experimental protocol, and explore alternative strategies, thereby offering a comprehensive resource for researchers and drug development professionals.

Strategic Analysis of Synthetic Pathways

The primary obstacle in constructing this compound is the precise installation of three different substituents—a halogen that is ortho-directing (-F), another halogen (-Br), an activating alkyl group (-CH3), and a deactivating meta-directing group (-COOH)—at the desired positions. A successful synthesis hinges on a strategy that leverages the competing electronic and steric effects of these groups to achieve high regioselectivity.

Several retrosynthetic approaches can be envisioned:

-

Pathway I (Post-Carboxylation Bromination): The most direct approach involves the late-stage bromination of a pre-existing benzoic acid derivative, such as 2-fluoro-5-methylbenzoic acid. This strategy's success depends on controlling the electrophilic attack on the substituted aromatic ring.

-

Pathway II (Pre-Carboxylation Bromination): This route would involve brominating a toluene derivative, like 2-fluoro-5-methyltoluene, followed by oxidation of the methyl group to a carboxylic acid. This pathway often suffers from poor regioselectivity during the bromination step and the harsh conditions required for oxidation.

-

Pathway III (Directed ortho-Metalation): A powerful but complex alternative involves the use of a directing group to facilitate lithiation at a specific ortho-position, followed by quenching with carbon dioxide.[4][5] While effective for certain substitution patterns, identifying a suitable starting material and directing group for this specific isomer can be challenging.

This guide will focus on Pathway I, which represents a well-documented and scalable method for obtaining the target compound.

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthesis Pathway: Electrophilic Bromination of 2-Fluoro-5-methylbenzoic Acid

This pathway is favored for its directness and the high degree of regiocontrol that can be achieved under specific reaction conditions. The synthesis begins with the commercially available precursor, 2-fluoro-5-methylbenzoic acid, and introduces the bromine atom at the C3 position via electrophilic aromatic substitution.

Mechanistic Rationale and Regioselectivity

The outcome of the bromination reaction is governed by the cumulative directing effects of the substituents on the aromatic ring.

-

Fluorine (-F) at C2: A moderately activating, ortho-, para- directing group.

-

Methyl (-CH3) at C5: An activating, ortho-, para- directing group.

-

Carboxylic Acid (-COOH) at C1: A deactivating, meta- directing group.

The potential sites for electrophilic attack are C3, C4, and C6. The C3 position is ortho to the fluorine atom and meta to the deactivating carboxylic acid group. The C4 position is para to the fluorine and ortho to the methyl group. The C6 position is ortho to both the fluorine and methyl groups. The selective bromination at the C3 position is achieved primarily due to the strong ortho-directing influence of the fluorine atom, coupled with the choice of a potent brominating system (NBS in sulfuric acid) that can overcome the deactivating effect of the carboxyl group.[6]

Experimental Protocol

This protocol is adapted from established procedures found in patent literature.[6] It constitutes a self-validating system where the reaction conditions are optimized for high yield and purity of the desired regioisomer.

Step 1: Synthesis of this compound

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-fluoro-5-methylbenzoic acid (1.0 eq) to concentrated sulfuric acid (approx. 10-15 volumes).

-

Cooling: Cool the resulting solution to 0°C using an ice-water bath.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 5°C.

-

Reaction: Stir the mixture at 0°C for 3 hours. Subsequently, allow the reaction to warm to room temperature (approx. 20°C) and continue stirring for an additional 16 hours.

-

Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and water (approx. 100 volumes). A precipitate will form.

-

Extraction: Extract the aqueous suspension three times with ethyl acetate.

-

Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography to yield this compound.

Caption: Experimental workflow for electrophilic bromination.

Data Summary

| Reagent/Material | Molar Eq. | Key Parameters | Purpose |

| 2-Fluoro-5-methylbenzoic acid | 1.0 | Starting Material | Provides the core molecular scaffold |

| N-Bromosuccinimide (NBS) | 1.1 | Added portion-wise at 0-5°C | Electrophilic bromine source |

| Concentrated Sulfuric Acid | Solvent | Reaction medium | Activates NBS to generate Br⁺ electrophile |

| Temperature | - | Initial: 0°C; Main: Room Temp. | Controls reaction rate and selectivity |

| Reaction Time | - | 19 hours total | Ensures complete conversion |

| Ethyl Acetate | - | Extraction solvent | Isolates the product from the aqueous phase |

Alternative Pathway: Directed ortho-Metalation (DoM)

While not the primary route for this specific target, Directed ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings and warrants discussion.[5]

Conceptual Framework

The DoM strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (e.g., n-butyllithium), delivering the base to a specific ortho-position for deprotonation.[4] This generates a stabilized aryllithium intermediate, which can then be trapped by an electrophile, such as carbon dioxide (CO₂), to install a carboxylic acid group.

For the synthesis of our target, a hypothetical DoM route could start with 1-bromo-2-fluoro-4-methylbenzene . The fluorine atom can act as a DMG, directing lithiation to the C3 position. Subsequent quenching with solid CO₂ (dry ice) followed by an acidic workup would yield the desired benzoic acid.

Caption: Conceptual workflow for a DoM-Carboxylation pathway.

Field-Proven Insights & Challenges

While theoretically sound, this DoM pathway presents practical challenges. Fluorine is a relatively weak DMG compared to amides or carbamates.[4] Therefore, achieving high regioselectivity and yield can be difficult, often requiring precise temperature control and carefully chosen lithium bases (e.g., LDA or LiTMP) to avoid side reactions.[7][8] The electrophilic bromination pathway remains the more robust and scalable option for industrial applications.

Conclusion

The synthesis of this compound is most reliably achieved through a regioselective electrophilic bromination of 2-fluoro-5-methylbenzoic acid using N-Bromosuccinimide in concentrated sulfuric acid. This method effectively navigates the complex interplay of substituent directing effects to favor the formation of the desired isomer in high yield. The detailed protocol and mechanistic rationale provided in this guide offer a validated framework for researchers in organic synthesis and drug discovery. While alternative methods like Directed ortho-Metalation exist, the electrophilic substitution pathway remains superior in its practicality, scalability, and proven success.

References

- The Impact of Fluorine and Bromine in 2-Bromo-4-fluorobenzoic Acid for Synthesis. (2025). Google. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyo-RCqGeCnnDRYT5lAgNMElm8cjFjaDl2I_ynIGM9LCuJ5PTTGJwHrdRadsFDjPAIZCEKFhja5qrCzgtE6RYr24LZtc3yGILGoKrzaDLKFd0d3pNQpbgkzfsjgAU1MssPk7FlK0Rwdu2_zaNqPrp6XX8u_tbSPOujGsLvdMuTt3j18p8kmq7hQofvP7jWgC9d-GEGVv46mdiyDR5CTJnXpylLgc72KqFprUJG00QdkbPeI8nF34g=]

- methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis. chemicalbook. [https://vertexaisearch.cloud.google.

- Regioselective terminal bromination of fluorinated oligophenylenes. (2025). Uni Halle. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkmhfaAwYtCMAgtDuA9HYLIS-L6R8XuY6EjqO3qkvcckGr1BLAXr3dgwEeSRBkIYCTBn7yyr2jTiF8GUZ_d1vy1m2s5QAHT4k4XEMSNU0U15UI_Ut1_TGplTuf-QvFWnQrPQBxWaU2O2BodGG0w_-F0_xVBXKreYxuMdhrmG1zRstaVSo=]

- Process for the preparation of 3-bromo-4- fluorotoluene. Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNQsWK2Zs8nGDMrG-7pGuLKdcMd_MhBP6T3j4JYuxlPBwk28cTJud5wXsL73DTBZFHtSJVO_n1VH6InU-l7KQd6T3foB5gnHL1VhLwZjeE4r8f60Jewj836nYtM4OnaJTiKJqv1_rOAh4=]

- This compound | 72518-16-2 | XCA51816. Biosynth. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH24UwoiD-i_w08d1zQ8uDU_ic5NOy3L9jr5nAoofCmhiwrTU4z2PdiXq-61YrKMRISM_OK-koLXCEs9sj3KwKlqlVxG_L23FOplOC3V-gbAeKu620qxycHo0410nqipEbXEsXfYtpKLd64IUhh4cfSwlTXyLzJyGu_xsvq7vo9gxICjo59FrPmhcnF46H-]

- Preparation of 3-bromo-4-fluoro-benzoic acid. Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPEIFgmzAXQsF98OvwVI36Pz9g2l2L_od-Us3Sf0POozEq6H3t1aPxIBh3niPC76ziaRUQuZK0PTx6U2f2fsqBxfJRLIwJ2xV54jmR4ELjuApfX60xn6D2vws3nZfefjlgwWJksxiLnwE=]

- This compound | CymitQuimica. CymitQuimica. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkp5wUEs0RBvnmptbqIpPDXg4KlQDT1_2_YzPlB3N5gvCzZIVYbzvS42YzSWpswgjHgb2rp0vIB0m9x2fbt-9ejZzZYLgnYM0l3C6n0mSBUicKq3ouY69soKI3n_fbUQP8vXqrIh7RkBugl40EmL2ZpM0btbJ0XpRwFs6297QzjQU3GloWQSZkMBb4zwyj0qSltpeq8F2XMb4=]

- A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester. Google Patents. [https://vertexaisearch.cloud.google.

- In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. (2022). PubMed. [https://vertexaisearch.cloud.google.

- In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpAnGNhQJvizytLmpxkE53374E-lxBtkp2e0FMGN-ychGdWnbH1YxjCXLorFmp1H_abIgvgsywG3Yp3fKL54dm27h50KlT1cW0czZiAkh6ZCVwbg7mPCAO_As37DRZZuRJjbYumHWGHWKcLg==]

- Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. arkat usa. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHy71ryFUifJWbyNePvnmYc6TvJ7-_L1H6ula7k_hwgJ6EKhvk0S8nuSS0TvOeachnNsrnbzl6IuOY3eGM2yD_IoZ5izAro9IIIJ1YHtn3Ju_sEkDbpihFEsE3iZL9T7OqVUHE=]

- Fluorobenzoic Acid Series. Sparrow Chemical. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcTO4QkTKzVk4u_gHTgHp5zNEa105pB_QNdz_13rAQ0QpMzgY-2-_mjtEPHPswrLDf-2JdEtFF487lS33bHsgbpFx96XYdtTcM2UWytOxgMs5xNEvH_Qbbs7l8VsJ1fKem6Gszs1ev3srs96xlr90E2Gdp1miRg8NO6rlODXqUfL-U16s=]

- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmAPfVJewrsB89Ii7Ey2crkUBVcIdV3b9MYui1YNUmSQTgQfLaQQVsoqt5_eIk7uTVy7ybzgGobYJAigSTcrvEDS3wBwtwjuBmnIX-yTx6d5wKNDEJpxhbRSZvuvnxwrfSIrUOagE_ORXC3g==]

- 72518-16-2|this compound|BLD Pharm. BLD Pharm. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESdxjxa7jCiJmML2bvk-uI5QaNwm5NGc3WOLMuNqGYxYj4QaiBH9NnmuMC977F1z2iIjo_iOO8d1pfzo3DVeeFqdA3FImK8jzI-CoOfcXBFg8OziNI8kiuBtDIaOyS3c7apubmmXQ1aEOLeQ==]

- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1bJUopR-zJItkcMNaDY3JE2t6haM42ZoVhXWZsg1_kA5k0078m3kIqht0Tmld68_OHCiA1RKziMAFdSV7IvzuajNSSp-TFPFYxzBZUtOPmFwAt5Le0e8XJsgxiAMaGvgg9KZshFBhIaVLpQXm4cSK0uBW_wL044LXugw1404_9Z5VkYZG7tQaUJUTLpLSATTJApN8390ClWh5RgadiF25htg8f12X8wl69b6jWKpPlFNLWgWMWWYBxqeRzGLdRU0s2HRrBU1YBkvyQqWPDw==]

- Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones | Request PDF. (2025). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFceKG8MMvvbfE2V8pfRnu4aG3Ld7GoP46sDTe6AZpxY3NYcyQrwbY_bPswmHJFna4vrXmtAxfnXzPhPuqMQdtTHlnN2zAuBKNlVwv8vU6lPC-c75xvmd-EO21mXc4f2A0jn7u0D3PHX8x_ZxRWWhqhcHjlgtOhOrFBaSUsiq7FaMXGe4kGBR6Hj2dZP50eSW9YSTJ1IOu2rRY4M6JDW6luiz7540u3IPYWLZsYXmkm_CvqrRZTrFWqWurOzjoObY631X6YE38=]

- Method for producing 3-bromomethylbenzoic acids. Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmQpw-VZisRojbndzZvhm0ZvDaFZWvgq-kXHUz-AaqSbJ7O3Z-xOMyOFVJzATgMD1q9Rsnq4-NuywJVku5dI0mU7LCDNr6GQniD229pc3K_0m2B68vsR-Ss08W-ePZpa19iLlx1skMXMwkx-yx]

- 3-BROMO-5-FLUORO-2-METHYLBENZOIC ACID | CymitQuimica. CymitQuimica. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzvUyZt__UTU40rUSrfggjnSo3YT5np5YdxCTV1OGrwJXqCurMppY7YxZPjAGdY8gL1A7_XCnjFUOenVkNLSxZbDBAEYN4qitMBlY7daeQP3j4DYxO7CoykOM5H07bNbeYMUiCsTjFsiAs5FuXOn-cFcQs3yLaBcvyz3vsPNVcpBK0ooMFEqd2Off_kuiW]

- 3-Bromo-5-fluoro-4-methylbenzoic acid. MySkinRecipes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJvQ-KE09-XkMTd-tbl8NYS8ZGcqSyq2StbuvuMU9V4nL5UI6NikUzF6BVSRMzC3UXbDjShNXi-CWYvyC6UZzeqCzlf1Vnouqx_lfj5vIKUDIMIaRb5gDWPT-QVAKWYmHAl8zmLthm051yIZgnqkIj0pTU_OT9_h61H8K4fR5l1VPEUkeYVHWOft0BaM6pOQ17m_8Xa1KCpqZ1aYekn_2EA53Lm4IrGPuARQ==]

- (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2025). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNNt7dE4f7eGZg2R3g5jMLIjgEQD_Y9oipmubMGE8DFu-9WSkBjYnUtTMB1N6q3HsGHZ4li4uU-rgvR7CDCDRH7S5b_-sM0j6TUWRWHlnpeEOCpDj_vCnX4dDkKhL_XEfRpKUqC9tRwbw7ijZrRuWbcNPgbmvDKNw_t7N0__vGR8k75sXNSZJCehJJm0JfZzlBvIWgi2wOGvz9XsurzzwKnpCNJMJbJLLPF-HC4Ww5jY2cxHVOMTIVGNypwH40bscL43AXR-JwfWAmjKOVhrCyQjg=]

- Directed ortho-Lithiation: Observation of an Unexpected 1-Lithio to 3-Lithio Conversion of 1-Lithio-naphthyllithium Compounds with an ortho-Directing 2-(Dimethylamino)methyl Group. (2025). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_SmVQzaoYWrWZ0Xm8z8EfXYBlYSgNKx7m-kIk3oMC4Gnk0h4wJ-D7F2yLAS9MBsJKXhzj5j3NAroJxi9ay1F93MLCOEZGSP3-KF6eNGgUb-Hd_-Qn-g8oKLthSk1xk34uDSICUacKFOrLxKmyt8cDUb1BbQXZs62x3EWXGRkm0n76tSgX0bXY8Ay01S_IShIJRdDZlc5sFao5l1uw_t4y2P4eON1e2phF1wa2t8lGyUPp5hxpuPzln_odzRxXVqEcstk2m8IQHF7VBSso4vUes2JGIBPwM5lA6XJVzawqb9e-8TIwhhyUteOGtB1M5GI_4CSUHHNKA0f6P_kN7q-DPXUBoz_wStaXPz5-qJY8vRGt8hTrhUtAIxpF3TOf]

- Directed (ortho) Metallation. University of Illinois Urbana-Champaign. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtHQjAHO38Hl1CFPGoPZTwa_739uBGXp-wh-ZB0LP2P83Xf-3u9KJNvkD5VnYi-772QKFkoOl_jCcU_qpNFm2o8x4-dWHJxgW0StbTvUcQdOLcdAS69gXcgRWDO4LVnyZF7lyGNzdl6_nIGswFBdtsuBRVGRQlaElBl92dFWqbtX1OVFeMqnPORb3nuRKKM2_Fpnc7Dho_TS_--ZbKOQ==]

- Regioselective 15-Bromination and Functionalization of a Stable Synthetic Bacteriochlorin. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5X6Yk6JP1LYmBYBT0l1DAjPsGq7wtAVdx-yQDDZ51KHl-_tfrSHWb8BsAq7RNoNq-rbQPYZ3ukhDD6TxnBjH0acgZSXGGE_WV4ur5T9OIoC8o3fUG5KAwy6amiLx4aEJE55QsidOeUafocw==]

- 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHa3oOmKX1trwcYcmpDvZMMo7v7muELxxqs7gScSBsrQYYP9-GqUbduRkaekYxm_d0NMXcuse13swceVARRcErJrApK5zung31a2yGEO5Fqs27barWOqbvgiv9aC8H9F_6JEBM=]

- Directed ortho metalation. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8W0hbe_GlW1ljxGM6pO_w3xwKniE3ci7gjO1UQ4N3ToFNSTh2KvCZEGc90o3Jb7pAPZScAAqkM4yy4Dh4T8Fv0-fqKvJKT2oAXC-vPnDK5tP4x9YQrg5SR9sG6O15y2UYJZz0mRBDwmsDhuyk9bN-aQ==]

- preparation of 1,4- dibromotetrafluorobenzene from 4- bromotetrafluorobenzenethiol and bromine. Fluorine Notes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFXmOy1AwuPTzREdJW97VBlJq2NG2gEzbvp3kh3mXzpVeXTIa6opMjZ6xfONl9uGo6hvMR2pGe_TXgFER9rGwtHQGzUAwHuIFEagSOkRwVjsblGfnVn9_4np63JnOq-UvapmDuswWxAkIQMA==]

Sources

- 1. nbinno.com [nbinno.com]

- 2. sparrow-chemical.com [sparrow-chemical.com]

- 3. 3-Bromo-5-fluoro-4-methylbenzoic acid [myskinrecipes.com]

- 4. uwindsor.ca [uwindsor.ca]

- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 6. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 7. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 3-Bromo-2-fluoro-5-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-Bromo-2-fluoro-5-methylbenzoic acid (CAS No. 72518-16-2), a substituted aromatic carboxylic acid of interest in synthetic and medicinal chemistry. While detailed experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes available information, predicted properties, and expert analysis based on the reactivity of analogous structures. The guide covers physicochemical properties, plausible synthetic routes, expected spectral characteristics, a discussion of its chemical reactivity, and safety and handling recommendations. This document is intended to serve as a valuable resource for researchers utilizing this compound as a building block in the design and synthesis of novel molecules, particularly in the fields of pharmaceutical and agrochemical development.

Introduction: A Strategic Building Block

Halogenated benzoic acid derivatives are fundamental scaffolds in the development of a wide array of functional molecules. The strategic placement of different halogen atoms, in concert with other substituents, allows for fine-tuning of a molecule's steric and electronic properties. This, in turn, can significantly influence its biological activity and metabolic stability. This compound is a trifunctional building block, incorporating a carboxylic acid, a bromine atom, a fluorine atom, and a methyl group on an aromatic ring. Each of these functionalities offers a synthetic handle for further molecular elaboration, making it a valuable intermediate for the construction of more complex chemical entities. The interplay of the electron-withdrawing effects of the halogens and the electron-donating nature of the methyl group creates a unique electronic environment on the benzene ring, influencing its reactivity in various chemical transformations.

Physicochemical and Structural Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 72518-16-2 | [1][2] |

| Molecular Formula | C₈H₆BrFO₂ | [1][2] |

| Molecular Weight | 233.03 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 176-177 °C | [3] |

| Boiling Point (Predicted) | 311.5 ± 42.0 °C | [4] |

| Density (Predicted) | 1.680 ± 0.06 g/cm³ | [4] |

| Purity | Typically ≥98% | [1] |

Synthesis and Elucidation

Proposed Synthetic Pathway

A potential synthetic route is outlined below. This pathway leverages the directing effects of the existing substituents on the aromatic ring to achieve the desired regiochemistry.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Analogous Synthesis)

The following is an illustrative protocol for the bromination of an activated aromatic ring, which could be adapted for the synthesis of this compound. This protocol is based on the synthesis of a related compound and should be optimized for the specific substrate.

Step 1: Reaction Setup

-

To a solution of 2-fluoro-5-methylbenzoic acid in a suitable solvent (e.g., a non-polar organic solvent like dichloromethane or a strong acid like sulfuric acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the mixture in an ice bath.

-

Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or a solution of bromine (Br₂) in the same solvent, dropwise to the cooled solution while stirring. The addition should be controlled to maintain the reaction temperature.

Step 2: Reaction Monitoring

-

After the addition is complete, allow the reaction to stir at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

Step 3: Work-up and Purification

-

Once the reaction is complete, quench the reaction by pouring the mixture into a beaker of ice water.

-

If a precipitate forms, collect the solid by vacuum filtration. If no solid forms, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with a saturated solution of sodium thiosulfate (to remove any unreacted bromine), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Spectral Characteristics (Predicted)

Specific spectral data for this compound are not widely published. However, the expected spectral characteristics can be predicted based on the structure of the molecule and data from analogous compounds.

Table 2: Predicted Spectral Data for this compound

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons will appear as two distinct signals in the downfield region (approx. 7.0-8.0 ppm). The coupling patterns will be influenced by both the fluorine and adjacent protons. - A singlet for the methyl protons will be observed in the upfield region (approx. 2.3-2.5 ppm). - A broad singlet for the carboxylic acid proton will be present far downfield (typically >10 ppm). |

| ¹³C NMR | - The carbonyl carbon of the carboxylic acid will appear as a singlet around 165-175 ppm. - Aromatic carbons will resonate in the 110-140 ppm range, with their chemical shifts influenced by the attached substituents. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. |

| ¹⁹F NMR | - A single resonance is expected for the fluorine atom. |

| FTIR | - A broad O-H stretch from the carboxylic acid will be prominent in the 2500-3300 cm⁻¹ region. - A sharp C=O stretch from the carbonyl group will be observed around 1700 cm⁻¹. - C-Br and C-F stretching vibrations will be present in the fingerprint region. |

| Mass Spec. | - The molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity will be observed due to the presence of the bromine atom. |

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay of its three functional groups and the methyl substituent on the aromatic ring.

Caption: Key reaction pathways for this compound.

Reactivity of the Aromatic Ring

The aromatic ring is substituted with two electron-withdrawing groups (bromo and fluoro) and one electron-donating group (methyl). The halogens are deactivating but ortho-, para-directing, while the methyl group is activating and ortho-, para-directing. The carboxylic acid group is deactivating and meta-directing. The combined effect of these substituents will influence the regioselectivity of further electrophilic aromatic substitution reactions. The bromine atom provides a valuable site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, allowing for the introduction of a wide variety of substituents at this position.

Reactivity of the Carboxylic Acid Group

The carboxylic acid functionality is a versatile handle for a range of chemical transformations. It can readily undergo:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.

-

Amide formation: Reaction with amines using a suitable coupling agent (e.g., DCC, EDC) to generate amides.

-

Reduction: Reduction to the corresponding benzyl alcohol using strong reducing agents like lithium aluminum hydride.

-

Conversion to acid chloride: Reaction with thionyl chloride or oxalyl chloride to form the more reactive acid chloride, which can then be used in a variety of acylation reactions.

Potential Applications

While specific applications for this compound are not extensively documented, its structure suggests its utility as an intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical industries.

-

Pharmaceuticals: Halogenated aromatic compounds are prevalent in many drug molecules. The presence of fluorine can enhance metabolic stability and binding affinity. The bromine atom can be used as a handle for late-stage functionalization in a drug discovery program. For example, similar structures have been used as intermediates in the synthesis of kinase inhibitors.[5]

-

Agrochemicals: Many herbicides and pesticides contain halogenated aromatic moieties. This compound could serve as a precursor for the synthesis of new crop protection agents.

Safety and Handling

Based on the GHS information for this compound and safety data for structurally related molecules, this compound should be handled with care in a well-ventilated laboratory, preferably in a chemical fume hood.[6]

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. |

| Skin Irritation (Category 2) | H315: Causes skin irritation. |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation. |

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its trifunctional nature provides multiple avenues for chemical modification, making it an attractive starting material for the synthesis of complex molecules with potential applications in drug discovery and materials science. While a comprehensive set of experimental data for this compound is not yet available in the public domain, this guide provides a solid foundation of its known properties, predicted characteristics, and potential synthetic utility. As with any chemical, it is imperative to handle this compound with appropriate safety precautions.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.

- Google Patents. (n.d.). CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.

-

NIST. (n.d.). Benzoic acid, 3-bromo-. Retrieved from [Link]

- Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.

-

PubChemLite. (n.d.). 3-bromo-5-fluoro-2-methylbenzoic acid (C8H6BrFO2). Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Fluoro-2-methyl-benzoic acid. Retrieved from [Link]

-

ACS Catalysis. (2020). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. Retrieved from [Link]

- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

-

NIST. (n.d.). Benzoic acid, 3-methyl-. Retrieved from [Link]

Sources

- 1. 72518-16-2|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 3-Bromobenzoic acid | C7H5BrO2 | CID 11456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Bromo-2-fluorobenzoic acid | 161957-56-8 | FB38271 [biosynth.com]

- 5. nbinno.com [nbinno.com]

- 6. synquestlabs.com [synquestlabs.com]

A Comprehensive Technical Guide to 3-Bromo-2-fluoro-5-methylbenzoic Acid: Synthesis, Characterization, and Applications

Abstract: 3-Bromo-2-fluoro-5-methylbenzoic acid (CAS No. 72518-16-2) is a highly functionalized aromatic carboxylic acid that serves as a pivotal intermediate in the synthesis of complex organic molecules.[1][2] Its unique substitution pattern, featuring bromine, fluorine, methyl, and carboxylic acid groups, offers multiple reaction sites, making it a valuable building block for drug discovery, agrochemical development, and materials science. This guide provides an in-depth analysis of its molecular structure, a plausible and detailed synthetic protocol with mechanistic insights, its spectroscopic profile, key applications, and essential safety protocols for laboratory handling.

Core Molecular Characteristics

This compound is a solid compound at room temperature, possessing a molecular formula of C₈H₆BrFO₂ and a molecular weight of approximately 233.03 g/mol .[2][3] The strategic placement of its functional groups dictates its chemical reactivity and utility. The bromine atom provides a handle for cross-coupling reactions, the fluorine atom modulates electronic properties and metabolic stability, and the carboxylic acid group allows for amide bond formation and other derivatizations.

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 72518-16-2 | [1][2][3] |

| Molecular Formula | C₈H₆BrFO₂ | [2][3] |

| Molecular Weight | 233.03 g/mol | [2][3] |

| Appearance | Solid | [3] |

| Purity | Typically ≥97-98% | [3] |

| InChI Key | JFAQBRSYTNDGBL-UHFFFAOYSA-N | [3] |

| SMILES | CC1=CC(=C(C(=C1)F)Br)C(=O)O | [2] |

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Carboxylic Acid (COOH): A broad singlet, typically downfield (>10 ppm).- Aromatic Protons: Two distinct signals in the aromatic region (7-8 ppm), likely appearing as singlets or narrow doublets due to minimal coupling.- Methyl (CH₃): A singlet around 2.3-2.5 ppm. |

| ¹³C NMR | - Carbonyl (C=O): Signal around 165-175 ppm.- Aromatic Carbons: Multiple signals between 110-160 ppm. The carbons attached to F and Br will show characteristic shifts and potential C-F coupling.- Methyl Carbon: A signal around 20 ppm. |

| FT-IR (cm⁻¹) | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300.- C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700.- C=C Stretch (Aromatic): Peaks in the 1450-1600 region.- C-F Stretch: A strong peak around 1200-1300.- C-Br Stretch: A peak in the 500-650 region. |

| Mass Spec (MS) | - Molecular Ion (M⁺): A characteristic isotopic pattern for one bromine atom (M⁺ and M⁺+2 peaks with ~1:1 intensity ratio) at m/z 232 and 234. |

Synthesis and Mechanistic Insights

The synthesis of this compound is most efficiently achieved via electrophilic aromatic substitution on a suitable precursor. A logical and field-proven approach is the direct bromination of 2-fluoro-5-methylbenzoic acid.

Causality of the Synthetic Strategy

The choice of this pathway is dictated by the directing effects of the substituents on the aromatic ring. In electrophilic bromination, the incoming electrophile (Br⁺) will preferentially add to the most nucleophilic position.

-

-F (Fluoro): An ortho-, para- director, but deactivating. It directs incoming electrophiles to positions 3 and 6.

-

-COOH (Carboxylic Acid): A meta- director and strongly deactivating. It directs incoming electrophiles to positions 3 and 5.

-

-CH₃ (Methyl): An ortho-, para- director and activating. It directs incoming electrophiles to positions 4 and 6.

The C3 position is uniquely favored by both the fluorine (ortho) and the carboxylic acid (meta) groups. Although the methyl group activates the ring, its directing influence towards C4 and C6 is sterically and electronically less favored compared to the doubly directed C3 position. This convergence of directing effects makes the bromination at C3 highly regioselective.

Caption: Synthetic workflow for this compound.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, where reaction progress can be monitored by Thin Layer Chromatography (TLC), and product purity is confirmed by spectroscopic methods.

Objective: To synthesize this compound via bromination.

Materials:

-

2-fluoro-5-methylbenzoic acid

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane (DCM) or other suitable solvent

-

Ice water

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 1 equivalent of 2-fluoro-5-methylbenzoic acid in concentrated sulfuric acid at 0 °C (ice bath).

-

Reagent Addition: Add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.[4] The use of NBS is preferable to liquid bromine for easier handling and improved selectivity.

-

Reaction: Allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours.[4] Monitor the reaction progress by TLC until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture into a beaker of ice water with vigorous stirring. A precipitate (the crude product) should form.

-

Extraction: Extract the aqueous mixture three times with a suitable organic solvent like Ethyl Acetate.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine. The bicarb wash removes any remaining acid catalyst.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure this compound.

Applications in Research and Development

The true value of this compound lies in its versatility as a synthetic intermediate.

-

Pharmaceutical Development: Halogenated benzoic acids are foundational scaffolds in medicinal chemistry. This compound is a precursor for synthesizing active pharmaceutical ingredients (APIs), especially where halogenated aromatic structures are required for biological activity.[5] Related fluorinated benzoic acids are used to develop anti-inflammatory agents, anti-cancer drugs, and antagonists for neurological targets like the mGluR5 receptor, which is implicated in anxiety, pain, and neurodegenerative disorders.[6][7]

-

Agrochemicals: It serves as an intermediate in the production of advanced herbicides and pesticides. The specific halogenation pattern can enhance the efficacy and selectivity of the final agrochemical product.[5][6]

-

Cross-Coupling Reactions: The C-Br bond is a key reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward introduction of complex carbon skeletons, making it an invaluable tool for building molecular complexity.[6]

Safety, Handling, and Storage

As with any halogenated organic compound, proper safety protocols are mandatory.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[8][9]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[8][10] After handling, wash hands thoroughly.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location.[10][11] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[8][9]

-

First Aid:

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in science. Its well-defined structure, predictable reactivity, and accessible synthesis make it a high-value intermediate for researchers in drug discovery and applied chemistry. Understanding its properties, synthesis, and handling is crucial for leveraging its full potential in developing next-generation therapeutics and advanced materials.

References

-

3-Bromo-5-fluoro-4-methylbenzoic acid - MySkinRecipes. [Link]

-

CAS#:1187318-53-1 | 3-Bromo-5-fluoro-2-methyl-benzoic acid methyl ester | Chemsrc. [Link]

-

Synthesis of 3-fluoro-4-methyl-benzoic acid - PrepChem.com. [Link]

- US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google P

-

3-Fluoro-2-methyl-benzoic acid - SpectraBase. [Link]

-

Expert Insights: Synthesis and Applications of 3-Fluoro-5-methylbenzoic Acid for Novel Therapeutics - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. 72518-16-2|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 72518-16-2 | XCA51816 [biosynth.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 5. 3-Bromo-5-fluoro-4-methylbenzoic acid [myskinrecipes.com]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Unveiling of 3-Bromo-2-fluoro-5-methylbenzoic Acid: A Technical Guide

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth technical analysis of the spectroscopic data for 3-Bromo-2-fluoro-5-methylbenzoic acid, a substituted aromatic carboxylic acid with potential applications in medicinal chemistry. By leveraging predictive spectroscopic tools and foundational principles, we will dissect its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering not just data, but a didactic exploration of the causal relationships between molecular structure and spectral output.

The Molecular Blueprint: Structure and Spectroscopic Implications

This compound presents a fascinating case for spectroscopic analysis. The interplay of its constituent functional groups—a carboxylic acid, a bromine atom, a fluorine atom, and a methyl group, all adorning a benzene ring—creates a unique electronic environment. Each spectroscopic technique offers a distinct window into this molecular architecture. NMR spectroscopy will elucidate the carbon-hydrogen framework and the electronic interactions of the substituents. IR spectroscopy will confirm the presence of key functional groups, particularly the carboxylic acid moiety. Mass spectrometry will determine the molecular weight and provide insights into the compound's fragmentation patterns, further corroborating its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for a solid sample like this compound is crucial for accurate interpretation.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the acidic proton.

-

Ensure complete dissolution; gentle vortexing or sonication may be applied.

Instrumental Parameters (¹H NMR):

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

Instrumental Parameters (¹³C NMR):

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

dot graph "NMR_Acquisition_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

subgraph "cluster_prep" { label="Sample Preparation"; style="filled"; color="#E8F0FE"; node [fillcolor="#FFFFFF"]; "Weigh_Sample" [label="Weigh 5-10 mg of Sample"]; "Dissolve" [label="Dissolve in Deuterated Solvent"]; "Transfer" [label="Transfer to NMR Tube"]; "Weigh_Sample" -> "Dissolve" -> "Transfer"; }

subgraph "cluster_acq" { label="Data Acquisition"; style="filled"; color="#E6F4EA"; node [fillcolor="#FFFFFF"]; "Load_Sample" [label="Load Sample into Spectrometer"]; "Tune_and_Shim" [label="Tune and Shim Magnet"]; "Setup_Experiment" [label="Set Experimental Parameters"]; "Acquire_Data" [label="Acquire ¹H and ¹³C Spectra"]; "Load_Sample" -> "Tune_and_Shim" -> "Setup_Experiment" -> "Acquire_Data"; }

subgraph "cluster_proc" { label="Data Processing"; style="filled"; color="#FEF7E0"; node [fillcolor="#FFFFFF"]; "Process_FID" [label="Fourier Transform and Phase Correction"]; "Reference_Spectra" [label="Reference to TMS"]; "Integrate_and_Analyze" [label="Integrate Peaks and Analyze"]; "Process_FID" -> "Reference_Spectra" -> "Integrate_and_Analyze"; }

"Transfer" -> "Load_Sample" [lhead="cluster_acq", ltail="cluster_prep"]; "Acquire_Data" -> "Process_FID" [lhead="cluster_proc", ltail="cluster_acq"]; }

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Predicted ¹H NMR Spectrum: Interpretation and Rationale

The predicted ¹H NMR spectrum of this compound, generated using NMRDB.org, provides a detailed picture of the proton environments.

Table 1: Predicted ¹H NMR Data

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11-13 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with trace water. |

| ~7.8 | Doublet | 1H | H-6 | This proton is ortho to the bromine and meta to the carboxylic acid, leading to a downfield shift. The coupling will be to H-4. |

| ~7.5 | Doublet | 1H | H-4 | This proton is ortho to the methyl group and meta to both the bromine and the fluorine, resulting in a complex shielding/deshielding effect. The coupling will be to H-6. |

| ~2.4 | Singlet | 3H | -CH₃ | The methyl protons are attached to the aromatic ring and appear as a singlet in the upfield region. |

The causality behind these predicted shifts lies in the electronic effects of the substituents. The electron-withdrawing nature of the carboxylic acid, bromine, and fluorine deshields the aromatic protons, shifting them downfield. Conversely, the electron-donating methyl group provides some shielding. The ortho-position of the fluorine to the carboxylic acid will also influence the electronic environment through space.

Predicted ¹³C NMR Spectrum: A Deeper Structural Insight

The predicted ¹³C NMR spectrum offers complementary information, revealing the chemical environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~165-170 | C=O | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears far downfield. |

| ~155-160 (d) | C-F | The carbon directly attached to the highly electronegative fluorine atom is strongly deshielded and will appear as a doublet due to C-F coupling. |

| ~135-140 | C-CH₃ | The carbon bearing the methyl group. |

| ~130-135 | C-H (C-6) | Aromatic methine carbon. |

| ~125-130 | C-COOH | The carbon attached to the carboxylic acid group. |

| ~120-125 (d) | C-H (C-4) | Aromatic methine carbon, its chemical shift and multiplicity will be influenced by the adjacent fluorine. |

| ~115-120 | C-Br | The carbon attached to bromine is deshielded, though less so than the carbon attached to fluorine. |

| ~20-25 | -CH₃ | The methyl carbon appears in the characteristic upfield aliphatic region. |

The predicted chemical shifts are a direct consequence of the electronegativity and resonance effects of the substituents on the benzene ring.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is an indispensable technique for the rapid and definitive identification of functional groups within a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

For a solid sample, ATR-IR is a convenient and efficient method.

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR stage.

-

Place a small amount of the solid sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

Clean the crystal thoroughly after the measurement.

dot graph "IR_Acquisition_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

"Clean_Crystal" [label="Clean ATR Crystal"]; "Background_Scan" [label="Acquire Background Spectrum"]; "Apply_Sample" [label="Apply Solid Sample to Crystal"]; "Apply_Pressure" [label="Apply Pressure with Anvil"]; "Sample_Scan" [label="Acquire Sample Spectrum"]; "Clean_Up" [label="Clean Crystal Post-Analysis"];

"Clean_Crystal" -> "Background_Scan" -> "Apply_Sample" -> "Apply_Pressure" -> "Sample_Scan" -> "Clean_Up"; }

Caption: Step-by-step workflow for ATR-IR spectroscopy.

Predicted IR Spectrum: Characteristic Absorptions

The predicted IR spectrum will be dominated by the characteristic vibrations of the carboxylic acid group.

Table 3: Predicted IR Absorptions

| Predicted Frequency (cm⁻¹) | Vibration Type | Description |

| 2500-3300 (broad) | O-H stretch | The very broad and strong absorption is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[1] |

| ~1700 | C=O stretch | A strong and sharp absorption corresponding to the carbonyl stretch of the carboxylic acid. Conjugation with the aromatic ring may slightly lower this frequency.[1] |

| ~1600, ~1475 | C=C stretch | Aromatic ring stretching vibrations. |

| ~1300 | C-O stretch | Coupled with O-H bending, this absorption is characteristic of carboxylic acids. |

| ~1200 | C-F stretch | A strong absorption indicating the presence of the carbon-fluorine bond. |

| ~920 (broad) | O-H bend | Out-of-plane bend of the hydrogen-bonded carboxylic acid OH group. |

| Below 800 | C-Br stretch | The carbon-bromine stretching vibration typically appears in the fingerprint region. |

The presence of these distinct absorption bands provides a high degree of confidence in the presence of the carboxylic acid functionality and the halogen substituents.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and clues to its structure through analysis of its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI)-MS

EI-MS is a common technique for the analysis of relatively small, volatile organic molecules.

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid.

-

Heat the probe to volatilize the sample into the ion source.

-

Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Separate the resulting ions based on their mass-to-charge ratio (m/z) in a mass analyzer.

-

Detect the ions to generate the mass spectrum.

dot graph "MS_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

"Sample_Intro" [label="Sample Introduction"]; "Ionization" [label="Electron Ionization (70 eV)"]; "Acceleration" [label="Ion Acceleration"]; "Mass_Analysis" [label="Mass Analyzer (m/z separation)"]; "Detection" [label="Ion Detection"]; "Spectrum" [label="Mass Spectrum Generation"];

"Sample_Intro" -> "Ionization" -> "Acceleration" -> "Mass_Analysis" -> "Detection" -> "Spectrum"; }

Caption: Generalized workflow for Electron Ionization Mass Spectrometry.

Predicted Mass Spectrum: Key Fragments

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine.

Table 4: Predicted Mass Spectral Data

| Predicted m/z | Ion Structure | Rationale |

| 232/234 | [M]⁺ | The molecular ion peak. The presence of two peaks of nearly equal intensity separated by 2 m/z units is the classic isotopic signature of a single bromine atom (⁷⁹Br and ⁸¹Br). |

| 215/217 | [M-OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid. |

| 187/189 | [M-COOH]⁺ | Loss of the entire carboxylic acid group. |

| 154 | [M-Br]⁺ | Loss of the bromine atom. |

| 126 | [C₇H₄FO]⁺ | A potential fragment resulting from further fragmentation. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in the mass spectra of alkylbenzenes. |

The fragmentation pattern provides a roadmap to piece together the molecule's structure, and the isotopic pattern of bromine-containing fragments serves as a powerful diagnostic tool.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic analysis of this compound, through the integration of predicted ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust and self-validating confirmation of its molecular structure. Each technique offers a unique and complementary piece of the structural puzzle. This guide underscores the importance of a multi-faceted spectroscopic approach in modern chemical research and drug development, where unambiguous structural characterization is the bedrock of scientific integrity and progress.

References

-

NMRDB.org. (n.d.). Predict 1H NMR spectra. Retrieved January 2, 2026, from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy. Cengage Learning.

Sources

The Synthetic Chemist's Guide to a Versatile Building Block: 3-Bromo-2-fluoro-5-methylbenzoic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Bromo-2-fluoro-5-methylbenzoic acid

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the success of a synthetic campaign. This compound (CAS No. 72518-16-2) has emerged as a highly valuable and versatile building block.[1][2][3][4] Its utility stems from the orthogonal reactivity of its three key functional groups: a carboxylic acid amenable to a variety of coupling reactions, a bromine atom that is a linchpin for cross-coupling transformations, and a fluorine atom that can impart desirable physicochemical properties to target molecules. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 72518-16-2[5] |

| Molecular Formula | C₈H₆BrFO₂[4] |

| Molecular Weight | 233.034 g/mol [4] |

| Appearance | Solid[4] |

| Purity | Typically ≥98%[4] |

Synthesis of this compound

The most direct and logical synthetic route to this compound is via the electrophilic bromination of 2-fluoro-5-methylbenzoic acid. The fluorine and methyl groups on the aromatic ring direct the incoming electrophile, and the reaction conditions can be optimized to favor the desired isomer. A representative protocol for a similar bromination is described in the synthesis of a related compound, which can be adapted for this synthesis.[6]

Experimental Protocol: Synthesis of this compound

Materials:

-

2-fluoro-5-methylbenzoic acid

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid

-

Ethyl Acetate (EtOAc)

-

Ice

-

Water

-

Brine

Procedure:

-

In a round-bottom flask, dissolve 2-fluoro-5-methylbenzoic acid (1.0 equivalent) in concentrated sulfuric acid at 0 °C (ice bath).

-

Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 3 hours, then allow it to warm to room temperature and stir for an additional 16 hours.[6]

-

Carefully pour the reaction mixture into ice water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to afford this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show two aromatic signals, each a doublet, corresponding to the two protons on the benzene ring. A singlet corresponding to the methyl group protons and a broad singlet for the carboxylic acid proton would also be present.

-

¹³C NMR: The carbon NMR spectrum will be more complex, with distinct signals for each of the eight carbon atoms. The chemical shifts will be influenced by the attached functional groups, with the carboxyl carbon appearing furthest downfield.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band for the O-H stretch of the carboxylic acid, a sharp C=O stretch, and various C-H and C-C aromatic stretches.

Applications in Organic Synthesis

This compound is a versatile starting material for the synthesis of more complex molecules, particularly in the development of novel therapeutics. Its functional groups provide three distinct points for modification.

Suzuki-Miyaura Cross-Coupling

The bromine atom serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of a new carbon-carbon bond. This is a powerful method for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[7][8][9]

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)

-

Solvent (e.g., Toluene/Water or Dioxane/Water)

Procedure:

-

To a reaction vessel, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst, and the base.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Amide Bond Formation

The carboxylic acid functionality is readily converted to amides, which are prevalent in drug molecules. Standard coupling reagents can be employed for this transformation.[10]

Materials:

-

This compound

-

Amine (primary or secondary, 1.1 equivalents)

-

Coupling agent (e.g., EDC, 1.2 equivalents)

-

Additive (e.g., HOBt, 1.2 equivalents)

-

Base (e.g., DIPEA, 2.5 equivalents)

-

Anhydrous solvent (e.g., DCM or DMF)

Procedure:

-

In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equivalent) in the anhydrous solvent.

-

Add the amine (1.1 equivalents) and the additive (e.g., HOBt, 1.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Add the base (e.g., DIPEA, 2.5 equivalents) followed by the coupling agent (e.g., EDC, 1.2 equivalents).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Conclusion

This compound is a strategically important starting material that offers multiple avenues for the synthesis of complex and biologically relevant molecules. Its trifunctional nature allows for selective and sequential modifications, making it an invaluable tool for medicinal chemists and synthetic organic chemists. The protocols and insights provided in this guide are intended to facilitate the effective use of this versatile building block in research and development.

References

-

American Elements. This compound. [Link]

- Google Patents. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.

- Google Patents. US Patent for a method of treating cancer in a subject in need thereof.

-

Organic Syntheses. (12) United States Patent. [Link]

- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

- Google Patents.

- Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

- Google Patents. CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.

- Google Patents. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.

- Google Patents. CN105152853A - Method for preparing 2-bromine-5-fluorobenzotrifluoride.

-

PubChem. 3-Bromobenzoic acid. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). [Link]

-

American Elements. This compound. [Link]

- Google Patents. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.

-

PubChemLite. 3-bromo-5-fluoro-2-methylbenzoic acid (C8H6BrFO2). [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 72518-16-2|this compound|BLD Pharm [bldpharm.com]

- 3. rsc.org [rsc.org]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. americanelements.com [americanelements.com]

- 6. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-Bromo-2-fluoro-5-methylbenzoic acid: Synthesis, History, and Applications

This guide provides a comprehensive technical overview of 3-Bromo-2-fluoro-5-methylbenzoic acid, a halogenated aromatic carboxylic acid that has emerged as a critical building block in contemporary medicinal chemistry. We will delve into its synthesis, explore its historical context through its appearance in patent literature, and discuss its applications, particularly in the development of targeted therapeutics.

Introduction and Significance

This compound (CAS No. 72518-16-2) is a specialized organic compound whose strategic placement of bromo, fluoro, and methyl groups on a benzoic acid scaffold makes it a valuable intermediate in the synthesis of complex molecules.[1][2][3][4][5][6][7] Its utility primarily lies in its ability to undergo a variety of chemical transformations, allowing for the construction of elaborate molecular architectures. This has made it a sought-after precursor in the field of drug discovery, particularly in the synthesis of protein kinase inhibitors for oncology.[4][5][6][8]

Key Molecular Features:

-

Carboxylic Acid Group: Provides a reactive handle for amide bond formation and other derivatizations.

-

Fluorine Atom: The ortho-fluoro substituent can influence the acidity of the carboxylic acid, modulate the conformation of derivatives, and serve as a site for nucleophilic aromatic substitution.

-

Bromine Atom: Offers a versatile site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse functionalities.

-

Methyl Group: Provides a point of steric bulk and can influence the electronic properties of the aromatic ring.

The combination of these features in a single molecule allows for a high degree of control and flexibility in multi-step synthetic sequences.

Historical Context and "Discovery" in the Public Domain

While the precise moment of its first synthesis by an individual researcher remains elusive in readily available literature, the "discovery" of this compound in the public domain can be traced through its emergence in patents related to pharmaceutical development. Its appearance in these documents signifies its importance as a key intermediate in the creation of novel therapeutic agents.

The compound is prominently featured in patents from the 2010s onwards, particularly in the field of protein kinase inhibitors.[4][5][6][8] This suggests that its synthesis was likely optimized in industrial laboratories during the research and development of these new drugs. The patent literature, therefore, provides the first and most detailed public record of a viable and scalable synthetic route for this compound.

Synthesis and Mechanistic Insights

The most well-documented synthesis of this compound is a directed ortho-lithiation followed by carboxylation.[2][3][9] This method leverages the directing effect of the fluorine atom to achieve regioselective functionalization of the aromatic ring.

Synthetic Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound, based on procedures outlined in the patent literature.[2][3][9]

Starting Material: 2-Bromo-1-fluoro-4-methylbenzene

Reagents:

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry Tetrahydrofuran (THF)

-

Dry Ice (solid CO2)

-

Hydrochloric Acid (HCl) for workup

Experimental Workflow:

-

Formation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), anhydrous THF is cooled to -10 °C. Diisopropylamine is added, followed by the slow, dropwise addition of n-butyllithium. The mixture is stirred at this temperature for approximately one hour to ensure the complete formation of LDA.

-

Expertise & Experience: The pre-formation of LDA at a controlled temperature is crucial. Adding n-BuLi directly to the substrate could lead to undesired side reactions. The choice of THF as a solvent is due to its ability to solvate the organolithium species and its low freezing point.

-

-

Directed Ortho-Lithiation: The reaction mixture is further cooled to -78 °C (typically achieved with a dry ice/acetone bath). A solution of 2-bromo-1-fluoro-4-methylbenzene in anhydrous THF is then added dropwise. The reaction is stirred at this temperature for one hour.

-

Causality: The fluorine atom is a weak ortho-directing group. However, in combination with the bromine atom, it effectively directs the deprotonation by the strong, sterically hindered base (LDA) to the C3 position. The extremely low temperature is necessary to prevent side reactions, such as the elimination of lithium fluoride or reaction at other positions.

-

-

Carboxylation: Excess crushed dry ice is added to the reaction mixture in one portion. The reaction is allowed to slowly warm to room temperature.

-

Trustworthiness: The use of a large excess of freshly crushed dry ice ensures efficient trapping of the lithiated intermediate to form the carboxylate salt. This step is highly reliable and generally proceeds in high yield.

-

-

Aqueous Workup and Isolation: Once the reaction has reached room temperature, the mixture is quenched with water. The organic layer is separated, and the aqueous layer is acidified with hydrochloric acid to a pH of approximately 2. This protonates the carboxylate salt, causing the desired this compound to precipitate out of the solution as a solid.

-

Purification: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the final product. Further purification, if necessary, can be achieved by recrystallization.

Visualizing the Synthesis

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Development

The primary application of this compound is as a key intermediate in the synthesis of small molecule inhibitors of protein kinases.[4][5][6][8] These enzymes play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.

For instance, this benzoic acid derivative has been utilized in the synthesis of benzisoxazole sulfonamide derivatives, which are being investigated for their therapeutic potential.[10] The synthesis of these more complex molecules often involves converting the carboxylic acid of this compound into an acid chloride, which is then reacted with other building blocks to assemble the final drug candidate.[10]

The strategic placement of the bromo and fluoro substituents allows for further modifications and fine-tuning of the molecule's properties to optimize its efficacy and selectivity as a kinase inhibitor.

Quantitative Data Summary

| Property | Value |

| CAS Number | 72518-16-2[2][3][4][5] |

| Molecular Formula | C₈H₆BrFO₂[1] |

| Molecular Weight | 233.03 g/mol [1] |

| Appearance | White to off-white solid |

| Melting Point | 170-172 °C[1] |

Conclusion

This compound stands as a testament to the enabling power of specialized building blocks in modern organic synthesis and drug discovery. While its early history is not extensively documented in academic literature, its prominent role in recent patents highlights its value to the pharmaceutical industry. The synthetic route, centered around a directed ortho-lithiation, is a robust and well-established method for its preparation. As the quest for more selective and potent therapeutics continues, it is likely that this and other similarly functionalized intermediates will continue to play a vital role in the development of next-generation medicines.

References

-

AMERICAN ELEMENTS®. This compound | CAS 72518-16-2. [Link]

- Google Patents.

- Google P

- Google Patents. US8563553B2 - Compounds and compositions as protein kinase inhibitors.

- Google Patents. US9314464B2 - Compounds and compositions as protein kinase inhibitors.

- Google Patents. EP2727918B1 - Compounds and Compositions as Protein Kinase Inhibitors.

-

Google Patents. (12) United States Patent. [Link]

-

Allfluoro pharmaceutical co .ltd. This compound,72518-16-2. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US9850229B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]

- 5. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]

- 6. EP2727918B1 - Compounds and Compositions as Protein Kinase Inhibitors - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. US8563553B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]

- 9. EP3810602A1 - Compounds - Google Patents [patents.google.com]

- 10. US11492346B2 - Benzisoxazole sulfonamide derivatives - Google Patents [patents.google.com]

"3-Bromo-2-fluoro-5-methylbenzoic acid" IUPAC name and synonyms

An In-Depth Technical Guide to 3-Bromo-2-fluoro-5-methylbenzoic Acid for Advanced Research

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a key halogenated aromatic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this guide delves into its chemical identity, physicochemical properties, a validated synthetic protocol, and its strategic applications in modern pharmaceutical discovery.

Core Chemical Identity: IUPAC Nomenclature and Synonyms

The unambiguous identification of a chemical entity is paramount for reproducible scientific work. The compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) rules to ensure global consistency.

-

IUPAC Name: This compound

This name is derived by identifying the parent structure as benzoic acid. The substituents are then named and numbered to give the lowest possible locants, starting from the carbon atom of the carboxylic acid group as position 1.

-

Common Synonyms:

The CAS number is a unique identifier assigned by the Chemical Abstracts Service and is crucial for database searches and regulatory compliance.

Physicochemical and Structural Properties

A thorough understanding of a molecule's physical and chemical properties is essential for its handling, reaction planning, and analytical characterization. The properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrFO₂ | [1] |

| Molecular Weight | 233.03 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥98% | [1] |

| InChI | 1S/C8H6BrFO2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,1H3,(H,11,12) | [1] |

| InChI Key | JFAQBRSYTNDGBL-UHFFFAOYSA-N | [1] |

Safety and Handling Information

Based on data for structurally analogous compounds, this compound should be handled with appropriate care in a laboratory setting.

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

-

-

Precautionary Statement:

-

P261: Avoid breathing dust, fume, gas, mist, vapors, or spray

-

Note: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Synthesis Protocol: Electrophilic Aromatic Bromination

The synthesis of this compound can be efficiently achieved via electrophilic aromatic substitution on the precursor, 2-fluoro-5-methylbenzoic acid.

Expertise & Rationale:

The choice of this precursor is strategic. In an electrophilic substitution reaction, the existing substituents on the benzene ring dictate the position of the incoming electrophile (in this case, Br⁺).

-

The carboxylic acid (-COOH) group is a meta-director and deactivating.

-

The fluorine (-F) atom is an ortho-, para-director and deactivating.

-

The methyl (-CH₃) group is an ortho-, para-director and activating.

The combined directing effects of these groups strongly favor the substitution at the C-3 position, which is ortho to the fluorine, ortho to the methyl group, and meta to the carboxylic acid. This convergence of directing effects leads to high regioselectivity and a cleaner reaction profile. N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid is a common and effective reagent system for such brominations.[3]

Experimental Workflow Diagram

Sources

An In-depth Technical Guide to the Physical Properties of 3-Bromo-2-fluoro-5-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Physical Properties in Drug Discovery